molecular formula C16H11F2NO2 B1418447 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1097107-50-0

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1418447
M. Wt: 287.26 g/mol
InChI Key: YXCGNLSYEZOSJS-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinolin, which is a class of organic compounds. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the tetrahydroquinolin ring and the 2,6-difluorobenzoyl group. The exact structure would depend on the specific positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 2,6-difluorobenzoyl group might be expected to influence its reactivity and possibly its polarity .

Scientific Research Applications

  • Microbial Transformations : Research by Crabb, Canfield, & Bowen (1994) explored the microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. This study contributes to understanding the stereochemistry of derivatives related to 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.

  • Anticancer Applications : A study by Xiong et al. (2022) reported the synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives with notable anticancer activity. These compounds share structural similarities with 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one, suggesting potential applications in cancer treatment.

  • Synthetic Methodologies : The work of Reddy et al. (2018) presented a one-pot synthesis method for 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, which are structurally related to the compound of interest. Such synthetic methodologies are crucial for developing new pharmaceuticals and materials.

  • Radical Research : A study by Shikhaliev et al. (1988) focused on the synthesis of nitroxyl radicals from hydrogenated quinolines, providing insights into the chemical behavior of compounds like 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.

  • Chemical Synthesis and Applications : The research by Chang et al. (2010) and Chang et al. (2010) on the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, highlights innovative approaches to chemical synthesis that could be relevant to the synthesis and applications of 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one.

  • Synthesis for Catalytic Antibodies : González-Bello, Abell, & Leeper's (1997) research on the synthesis of tetrahydroquinolines for generating catalytic antibodies González‐Bello, Abell, & Leeper (1997) is another example of how the synthesis of compounds like 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one can be pivotal in biological applications.

  • Potential Antifungal Properties : The study by Bohórquez, Kouznetsov, & Zacchino (2015) on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives as potential antifungal agents indicates a possibility for 6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one derivatives in treating fungal infections.

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has biological activity, it could be investigated for potential therapeutic uses .

properties

IUPAC Name

6-(2,6-difluorobenzoyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-11-2-1-3-12(18)15(11)16(21)10-4-6-13-9(8-10)5-7-14(20)19-13/h1-4,6,8H,5,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCGNLSYEZOSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Difluorobenzoyl)-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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